1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups are reactive sites.
Common Reagents and Conditions
Active Methylene Reagents: Used in condensation reactions to form heterocyclic compounds.
Bidentate Reagents: Facilitate the formation of various heterocyclic structures.
Major Products
The major products formed from these reactions are heterocyclic compounds, which have significant biological activities and are used in medicinal chemistry .
Scientific Research Applications
1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to form heterocyclic compounds suggests its potential in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another cyanoacetamide derivative with similar reactivity and biological activities.
N-Cyanoacetamides: A class of compounds known for their role in heterocyclic synthesis and diverse biological activities.
Uniqueness
1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various biologically active heterocyclic compounds.
Properties
IUPAC Name |
1-acetyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-13(23)22-10-8-14(9-11-22)18(24)21-19-16(12-20)15-6-4-2-3-5-7-17(15)25-19/h14H,2-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPISWLVJQUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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